Thymidine, 3',5'-diamino-3',5'-dideoxy-

Catalog No.
S13280788
CAS No.
64638-15-9
M.F
C10H16N4O3
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymidine, 3',5'-diamino-3',5'-dideoxy-

CAS Number

64638-15-9

Product Name

Thymidine, 3',5'-diamino-3',5'-dideoxy-

IUPAC Name

1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C10H16N4O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(12)7(3-11)17-8/h4,6-8H,2-3,11-12H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1

InChI Key

MNQDARLYRXOMEL-XLPZGREQSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)N

Thymidine, 3',5'-diamino-3',5'-dideoxy- is a modified nucleoside derived from thymidine, characterized by the presence of two amino groups at the 3' and 5' positions and lacking the hydroxyl groups typically found in ribonucleosides. Its molecular formula is C10H16N4O3C_{10}H_{16}N_{4}O_{3}, and it plays a significant role in various biochemical processes, particularly in nucleic acid synthesis and modification. The compound's structural uniqueness allows it to participate in diverse

The chemical reactivity of 3',5'-diamino-3',5'-dideoxy-thymidine involves several key reactions:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, enabling substitution reactions with electrophiles.
  • Formation of Salen-type Ligands: This compound can react with aldehydes to form Schiff bases, which are stable coordination complexes with transition metals such as copper(II) .
  • Reduction Reactions: The azido derivatives can be reduced to yield the corresponding amines, which further participate in condensation reactions to form various derivatives .

Thymidine derivatives, including 3',5'-diamino-3',5'-dideoxy-thymidine, exhibit notable biological activities:

  • Antiviral Properties: Some studies suggest that modifications of thymidine can enhance its efficacy against viral infections by inhibiting viral replication mechanisms.
  • Anticancer Activity: Modified nucleosides often show potential in cancer therapy by interfering with DNA synthesis and repair processes.
  • Enzyme Substrates: This compound may serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism .

The synthesis of 3',5'-diamino-3',5'-dideoxy-thymidine typically involves several steps:

  • Starting Material: Commercially available thymidine is used as the initial substrate.
  • Nucleophilic Substitution: Treatment with methanesulfonyl chloride followed by nucleophilic substitution with sodium azide leads to diazido derivatives.
  • Reduction: The azido group is reduced to an amine using palladium catalysts under controlled conditions.
  • Final Derivatives: Condensation with salicylaldehyde yields stable Schiff base complexes .

The applications of 3',5'-diamino-3',5'-dideoxy-thymidine span various fields:

  • Chemical Biology: Used as a building block for synthesizing more complex nucleoside analogs.
  • Medicinal Chemistry: Investigated for its potential therapeutic effects in antiviral and anticancer treatments.
  • Coordination Chemistry: Serves as a ligand in metal coordination complexes, enhancing the properties of transition metals .

Interaction studies involving 3',5'-diamino-3',5'-dideoxy-thymidine focus on its binding affinity and reactivity with biological targets:

  • Metal Complex Formation: Research has shown that this compound forms stable complexes with copper(II), which may have implications in catalysis and material science.
  • Enzyme Inhibition: Studies indicate that it can inhibit certain enzymes involved in nucleic acid metabolism, providing insights into its mechanism of action .

Several compounds share structural similarities with 3',5'-diamino-3',5'-dideoxy-thymidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
ThymidineBase structure with hydroxyl groups at 2' and 3'Standard nucleoside used in DNA synthesis
DeoxycytidineContains cytosine base instead of thymineImportant for RNA synthesis
2-AminopurinePurine base structure with an amino groupUsed as a mutagen and has distinct biological roles
AcyclovirModified purine analog used as an antiviralSpecifically targets viral DNA polymerases

These compounds highlight the unique structural modifications present in 3',5'-diamino-3',5'-dideoxy-thymidine, which may confer specific biological activities not found in other nucleosides.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

240.12224039 g/mol

Monoisotopic Mass

240.12224039 g/mol

Heavy Atom Count

17

UNII

2Y59Z60GJI

Dates

Last modified: 08-10-2024

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